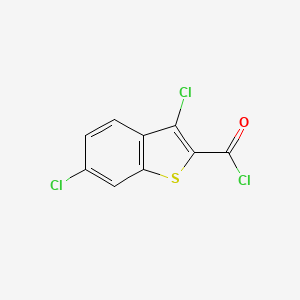

3,6-Dichloro-1-benzothiophene-2-carbonyl chloride

Overview

Description

3,6-Dichloro-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H3Cl3OS. It is a derivative of benzothiophene, characterized by the presence of two chlorine atoms at positions 3 and 6, and a carbonyl chloride group at position 2. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Mechanism of Action

Target of Action

The primary target of 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride is the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) . This enzyme plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential amino acids that play various roles in protein synthesis and energy production .

Mode of Action

This compound acts as an allosteric inhibitor of BCKDK . It binds to the BCKDK enzyme in a non-competitive manner, changing the enzyme’s conformation and reducing its activity . This results in the dissociation of BDK from the BCKD complex (BCKDC), effectively inhibiting the kinase activity of BCKDK .

Biochemical Pathways

The inhibition of BCKDK by this compound affects the BCAA catabolic pathway . Normally, BCKDK phosphorylates the E1α subunit of the BCKD complex, leading to the inactivation of the complex and a decrease in BCAA degradation . By inhibiting BCKDK, this compound prevents this phosphorylation, thereby increasing the activity of the BCKD complex and promoting BCAA degradation .

Pharmacokinetics

This compound exhibits superior pharmacokinetics and metabolic stability . It is orally active and can be administered in vivo via intraperitoneal injection or oral gavage . The compound’s pharmacokinetic properties allow it to effectively increase cellular BCKDC activity in cultures and induce BDK degradation in mice and rats in vivo .

Result of Action

The action of this compound results in the upregulation of tissue BCKDC activity and the downregulation of plasma BCAA levels . This can have various molecular and cellular effects, including the reduction of BCAA-associated metabolic disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO (2 mg/mL) suggests that its bioavailability and action may be affected by the presence of organic solvents . Additionally, its storage temperature (2-8°C) indicates that it may be sensitive to temperature changes

Biochemical Analysis

Biochemical Properties

3,6-Dichloro-1-benzothiophene-2-carbonyl chloride plays a crucial role in biochemical reactions, particularly as an inhibitor of mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK). This inhibition leads to the dissociation of BCKDK from the branched-chain α-ketoacid dehydrogenase complex (BCKDC), thereby increasing the activity of BCKDC. This compound interacts with BCKDK by binding to it and inducing conformational changes that result in its dissociation from BCKDC .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It increases the activity of BCKDC in cultured cells, such as murine embryonic fibroblasts and hepatocytes, and induces the degradation of BCKDK in vivo. This upregulation of BCKDC activity leads to a decrease in plasma branched-chain amino acid levels . Additionally, this compound influences cell signaling pathways and gene expression related to branched-chain amino acid metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to BCKDK, which triggers conformational changes in the enzyme. This binding results in the dissociation of BCKDK from BCKDC, thereby activating BCKDC. The inhibition of BCKDK by this compound is characterized by an IC50 value of 3.19 μM . This interaction leads to increased BCKDC activity and subsequent metabolic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and exhibits superior pharmacokinetics and metabolic stability compared to other inhibitors. Long-term treatment with this compound results in sustained activation of BCKDC and reduction of BCKDK protein levels in tissues such as the heart, muscle, and kidney . These effects are observed both in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a dosage of 20 mg/kg/day administered intraperitoneally for seven days significantly enhances BCKDC activity in the heart, muscle, and kidney of C57BL/6J male mice . Higher dosages may lead to toxic or adverse effects, although specific threshold effects and toxicity data are not extensively documented.

Metabolic Pathways

This compound is involved in metabolic pathways related to branched-chain amino acid metabolism. It interacts with BCKDK and BCKDC, leading to increased BCKDC activity and decreased plasma branched-chain amino acid levels . This compound’s role in these pathways highlights its potential therapeutic applications in metabolic disorders.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed effectively. It is orally active and exhibits good pharmacokinetics, allowing it to reach target tissues and exert its biochemical effects . The compound’s distribution is influenced by its interactions with transporters and binding proteins, although specific details on these interactions are limited.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it interacts with BCKDK and BCKDC. This localization is crucial for its inhibitory effects on BCKDK and the subsequent activation of BCKDC . The compound’s activity and function are dependent on its ability to reach and interact with these mitochondrial enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride typically involves the chlorination of benzothiophene derivatives. One common method includes the reaction of 3,6-dichlorobenzothiophene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{3,6-Dichlorobenzothiophene} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or thioethers.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution: Formation of substituted benzothiophene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or thioethers.

Scientific Research Applications

3,6-Dichloro-1-benzothiophene-2-carbonyl chloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

- 3,6-Dichloro-1-benzothiophene-2-carboxylic acid

- 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid

Comparison: 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its carboxylic acid counterparts. This makes it more versatile in synthetic applications, particularly in forming acyl derivatives and facilitating nucleophilic substitution reactions .

Biological Activity

3,6-Dichloro-1-benzothiophene-2-carbonyl chloride is a compound of significant interest in biochemical research, particularly due to its role as an inhibitor of mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK). This article delves into its biological activity, mechanisms of action, and implications in various fields, including cancer research and metabolic disorders.

Target Enzyme:

The primary target of this compound is BCKDK, which regulates the catabolism of branched-chain amino acids (BCAAs). The compound acts as an allosteric inhibitor, binding to BCKDK and inducing conformational changes that promote its dissociation from the branched-chain α-ketoacid dehydrogenase complex (BCKDC) .

Biochemical Pathways:

Inhibition of BCKDK by this compound leads to increased activity of BCKDC, which is crucial for the proper metabolism of BCAAs. This results in a reduction of plasma BCAA levels and an upregulation of tissue BCKDC activity . The IC50 value for this inhibition is approximately 3.19 μM, indicating a potent effect on the enzyme's activity .

Cellular Effects

Research has demonstrated that this compound significantly affects various cell types. In vitro studies show that it enhances BCKDC activity in murine embryonic fibroblasts and hepatocytes, while also promoting the degradation of BCKDK in vivo . Long-term treatment with this compound leads to sustained activation of BCKDC and reduced levels of BCKDK protein in tissues such as the heart, muscle, and kidney .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, including good metabolic stability and oral bioavailability. It is effectively transported to target tissues where it exerts its biological effects . In animal models, a dosage of 20 mg/kg/day administered intraperitoneally for seven days resulted in a robust enhancement of BCKDC activity—12.3-fold in the heart and approximately 3.6-fold in muscle and kidney tissues compared to control groups .

Cancer Research

Altered metabolism of BCAAs has been implicated in various cancers. Elevated levels of BCAAs have been associated with tumor growth in pancreatic ductal adenocarcinoma (PDAC), where upregulation of BCKDK correlates with poor prognosis . The inhibition of BCKDK using compounds like this compound may provide therapeutic avenues for managing such malignancies by normalizing BCAA levels.

Metabolic Disorders

Studies indicate that targeting the BCAA catabolic pathway can influence metabolic disorders such as diabetes and obesity. By modulating BCKDK activity through this compound, researchers aim to explore potential treatments that could alleviate symptoms associated with these conditions .

Summary Table: Biological Activity Overview

| Aspect | Details |

|---|---|

| Target Enzyme | Mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK) |

| IC50 Value | 3.19 μM |

| Effects on Cell Types | Increases BCKDC activity; induces degradation of BCKDK |

| Pharmacokinetics | Good metabolic stability; effective tissue distribution |

| Dosage Effects | 20 mg/kg/day enhances BCKDC activity significantly in animal models |

| Research Applications | Cancer treatment; metabolic disorder management; biochemical probe studies |

Properties

IUPAC Name |

3,6-dichloro-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl3OS/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTLRFNZVZCAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372716 | |

| Record name | 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34576-85-7 | |

| Record name | 3,6-Dichloro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34576-85-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.